3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine is a chemical compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, fluorine, and methoxy groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine typically involves the bromination of a suitable pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups. One common method involves the reaction of 3-bromo-2-methoxypyridine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoroethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-6-(2,2-difluoroethyl)-2-methoxypyridine.
Oxidation: Formation of 3-bromo-6-(2,2-difluoroethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 3-bromo-6-ethyl-2-methoxypyridine.
Scientific Research Applications
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to target molecules. The methoxy group can also influence its solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar in structure but contains a pyrrolidine group instead of the difluoroethyl and methoxy groups.
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine: Similar but contains an amine group instead of the methoxy group.
Uniqueness
3-Bromo-6-(2,2-difluoroethyl)-2-methoxypyridine is unique due to the combination of bromine, difluoroethyl, and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various chemical reactions and applications. The presence of the difluoroethyl group can enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H8BrF2NO |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-6-(2,2-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-6(9)3-2-5(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
InChI Key |
YHKKIJCQQHTMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.